
N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of two trifluoroacetamide groups attached to the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) typically involves the reaction of 1,3,4-thiadiazole-2,5-diamine with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic structures. It is also employed in the development of new materials with unique properties.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is used in the development of new materials for industrial applications, such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Additionally, the presence of trifluoroacetamide groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: This compound contains two thiol groups attached to the thiadiazole ring and is known for its metal-binding properties.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: This compound features a benzo[c][1,2,5]thiadiazole core with two aniline groups and is used in the development of organic light-emitting diodes (OLEDs).
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): This dye is synthesized via Stille cross-coupling reaction and is investigated for its near-infrared (NIR) emitting properties.
Uniqueness
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is unique due to the presence of trifluoroacetamide groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, solubility, and biological activity, making it a valuable candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61785-06-6 |
|---|---|
Molekularformel |
C6H2F6N4O2S |
Molekulargewicht |
308.16 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[5-[(2,2,2-trifluoroacetyl)amino]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H2F6N4O2S/c7-5(8,9)1(17)13-3-15-16-4(19-3)14-2(18)6(10,11)12/h(H,13,15,17)(H,14,16,18) |
InChI-Schlüssel |
BPSLSMAZLCMTQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN=C(S1)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



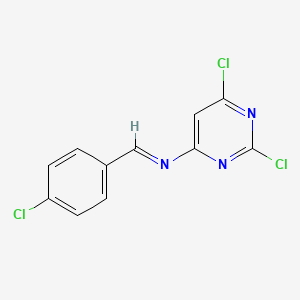
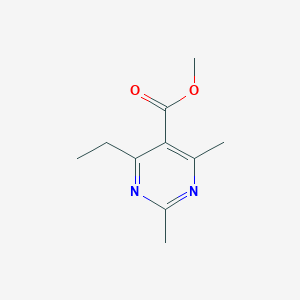
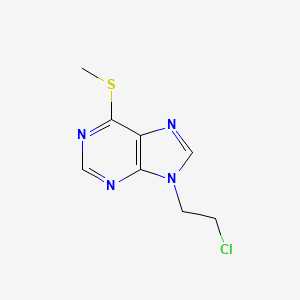
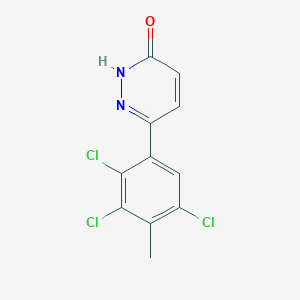

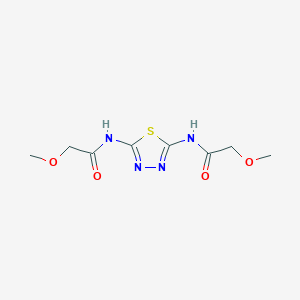

![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
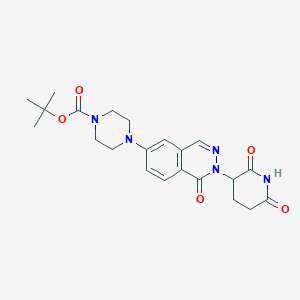
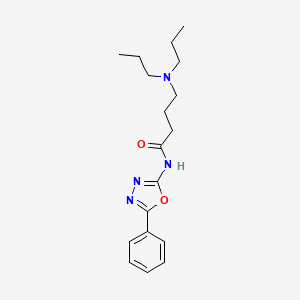
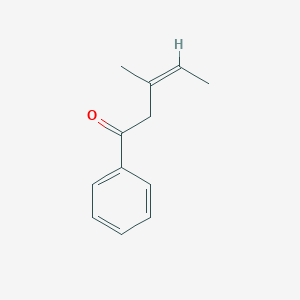
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)

